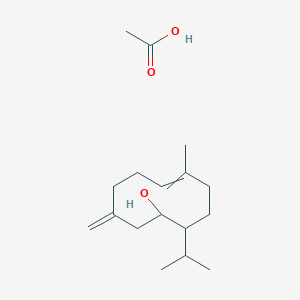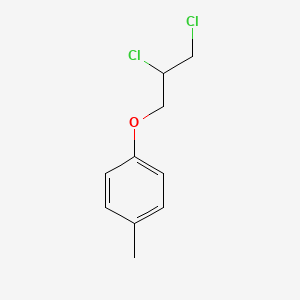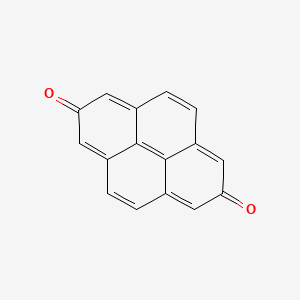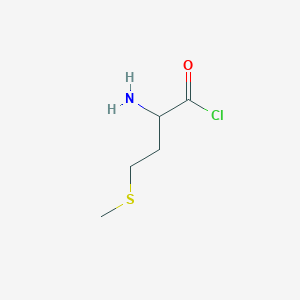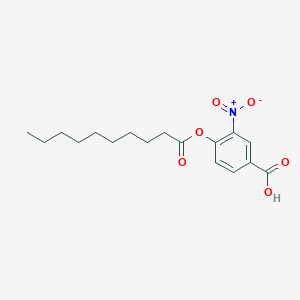
4-(Decanoyloxy)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Decanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a decanoyloxy group at the 4-position and a nitro group at the 3-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Decanoyloxy)-3-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and decanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Hydrolysis: Hydrochloric acid (acidic conditions), sodium hydroxide (basic conditions).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-(Decanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and decanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Decanoyloxy)-3-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Decanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may exert its effects by disrupting the cell membrane of microorganisms or inhibiting key enzymes involved in their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decanoyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the decanoyloxy group, resulting in different solubility and reactivity properties.
4-Hydroxy-3-nitrobenzoic acid:
Uniqueness
4-(Decanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the decanoyloxy and nitro groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
65293-28-9 |
|---|---|
Formule moléculaire |
C17H23NO6 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-decanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H23NO6/c1-2-3-4-5-6-7-8-9-16(19)24-15-11-10-13(17(20)21)12-14(15)18(22)23/h10-12H,2-9H2,1H3,(H,20,21) |
Clé InChI |
SBAQHHICUKSEQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
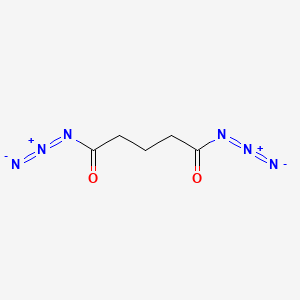
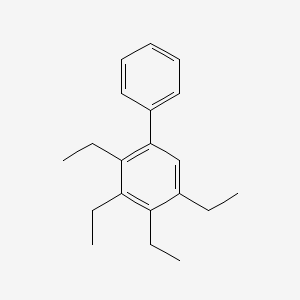
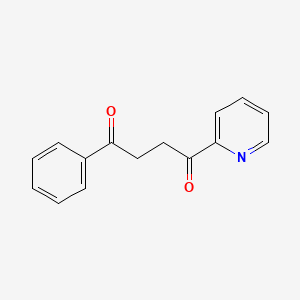
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)



